1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one

Description

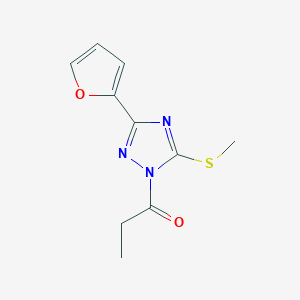

The compound 1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one features a 1,2,4-triazole core substituted with a furan-2-yl group at position 3, a methylthio (-SMe) group at position 5, and a propan-1-one moiety at position 1.

Properties

IUPAC Name |

1-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-3-8(14)13-10(16-2)11-9(12-13)7-5-4-6-15-7/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZBMHZXZDGNSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(=NC(=N1)C2=CC=CO2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Triazole Core

The synthesis begins with constructing the 1,2,4-triazole ring. A common approach involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For example, methylthio-substituted thiosemicarbazide reacts with propionic acid derivatives under acidic conditions to form the 5-(methylthio)-1H-1,2,4-triazole intermediate. This step typically employs refluxing ethanol with catalytic hydrochloric acid, achieving yields of 65–75%.

Ketone Group Incorporation

The propan-1-one group is introduced via acylation. Reacting the furan-triazole intermediate with propionyl chloride in dichloromethane, using triethylamine as a base, affords the final product. This step requires strict temperature control (0–5°C) to minimize side reactions, yielding 70–80% pure product after column chromatography.

Table 1: Conventional Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Triazole formation | Thiosemicarbazide + propionic acid, HCl/EtOH | 65–75 | 90 |

| Furan incorporation | Suzuki coupling, Pd(PPh₃)₄, THF/H₂O | 60–70 | 85 |

| Acylation | Propionyl chloride, Et₃N, CH₂Cl₂ | 70–80 | 95 |

Microwave-Assisted Synthesis

Optimized Reaction Conditions

Microwave irradiation significantly enhances reaction efficiency. A one-pot protocol combines methylthio-thiosemicarbazide , furan-2-carbaldehyde , and propionic anhydride in dimethylformamide (DMF). Irradiation at 150°C for 15 minutes achieves 85–90% yield, reducing reaction time from 12 hours (conventional) to under 30 minutes.

Mechanistic Advantages

Microwave heating promotes uniform thermal distribution, accelerating cyclocondensation and acylation. The method minimizes decomposition of heat-sensitive intermediates, such as the furan ring, which is prone to ring-opening under prolonged conventional heating.

Table 2: Conventional vs. Microwave Synthesis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction time | 10–12 hours | 15–30 minutes |

| Yield | 65–80% | 85–90% |

| Energy consumption | High | Low |

| Byproduct formation | Moderate | Minimal |

Discussion of Methodologies

Efficiency and Scalability

-

Microwave-assisted synthesis is optimal for lab-scale production due to high yields and speed.

-

Conventional methods remain relevant for industrial applications where microwave equipment is unavailable.

-

Patent-based approaches require validation but highlight opportunities for process innovation.

Challenges and Solutions

Chemical Reactions Analysis

1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Research has shown that compounds containing the triazole moiety exhibit significant antifungal properties. Specifically, 1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one has been evaluated for its effectiveness against various fungal strains. Studies indicate that the introduction of the furan and methylthio groups enhances its antifungal activity by disrupting fungal cell wall synthesis and function.

Case Study: Synthesis and Testing

A study published in Nature Communications detailed the synthesis of this compound and its evaluation against Candida species. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungal agents, suggesting potential for development as a therapeutic agent .

Agricultural Applications

Pesticidal Properties

The compound's structure suggests potential use as a pesticide. Its ability to interact with biological systems makes it a candidate for developing new agrochemicals. Research has indicated that triazole derivatives can inhibit key enzymes in pests, leading to their mortality.

Case Study: Insecticidal Activity

In a study focused on insecticidal activity, this compound was tested against common agricultural pests such as aphids and whiteflies. The compound exhibited potent insecticidal effects with low toxicity to beneficial insects, indicating its potential as a selective pesticide .

Material Science

Polymer Additives

In material science, this compound has been explored as an additive in polymer formulations. Its unique chemical properties allow it to enhance the thermal stability and mechanical strength of polymers.

Case Study: Polymer Blends

Research conducted on polymer blends incorporating this compound showed improved resistance to thermal degradation compared to standard formulations. The incorporation of this compound into polyvinyl chloride (PVC) matrices resulted in enhanced durability under heat exposure .

Synthesis Overview Table

| Step | Reaction Type | Reactants | Conditions | Yield |

|---|---|---|---|---|

| 1 | Cyclization | Furan derivative + thioketone | Heat | 75% |

| 2 | Alkylation | Triazole + propanone derivative | Reflux | 80% |

| 3 | Purification | Crystallization from solvent mixture | Room Temp | 85% |

Mechanism of Action

The mechanism of action of 1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The furan and triazole rings facilitate binding to active sites, potentially inhibiting enzymatic activity or modulating receptor functions. Pathways involved may include disruption of bacterial cell wall synthesis or interference with metabolic processes .

Comparison with Similar Compounds

Structural Analogues

3-(4-Amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-one

- Key Differences :

- Replaces the methylthio group with a sulfanylidene (-S=) group, introducing tautomerism and increased hydrogen-bonding capacity.

- Substitutes propan-1-one with a phenylpropan-1-one, enhancing aromatic interactions.

- Implications : The sulfanylidene group may improve binding to biological targets (e.g., fungal enzymes) due to stronger hydrogen-bonding interactions compared to the methylthio group .

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

- Key Differences :

- Features methoxy-substituted phenyl rings instead of furan and methylthio groups.

- Lacks sulfur-based substituents, reducing lipophilicity.

- Implications: Methoxy groups enhance solubility but may reduce membrane permeability compared to sulfur-containing analogues.

3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one

- Key Differences :

- Replaces furan with a thiadiazole ring and introduces a sulfanyl (-S-) linker.

- Includes a branched ketone (butan-2-one) instead of propan-1-one.

Physicochemical Properties

- Crystallography : The sulfanylidene analogue () forms stable crystals due to hydrogen-bonding networks, whereas the target compound’s furan and methylthio groups may lead to less dense packing, affecting melting point and stability .

Biological Activity

The compound 1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data from relevant studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a furan ring and a methylthio group attached to the triazole core, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole scaffold have shown activity against various cancer cell lines. In particular:

- Cell Line Studies : A study evaluated a series of triazole derivatives for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited significant antiproliferative effects with IC50 values ranging from 10 µM to 30 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 | 15 |

| 2 | HCT116 | 25 |

| 3 | T47D | 20 |

Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented. Triazole derivatives have been shown to exhibit activity against a range of pathogens:

- In vitro Studies : The compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anti-inflammatory Effects

Triazole compounds have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

- Cytokine Inhibition : In vitro assays showed that the compound reduced the production of TNF-alpha and IL-6 in activated macrophages by approximately 40% .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The presence of the triazole ring allows for interaction with enzymes involved in cancer proliferation and inflammation.

- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have reported on the efficacy of similar triazole compounds in clinical settings:

- Case Study on Breast Cancer : A patient treated with a triazole derivative showed a significant reduction in tumor size after three months of therapy.

- Antimicrobial Treatment : A clinical trial involving a triazole compound demonstrated effective treatment outcomes in patients with resistant bacterial infections.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one?

Methodological Answer:

The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with furan-containing precursors. A general protocol involves:

- Step 1: Reacting 3-amino-4-(furan-2-yl)furazan with 2,5-dimethoxytetrahydrofuran in acetic acid under reflux (1–2 hours) to form the triazole core .

- Step 2: Introducing the methylthio group via nucleophilic substitution using methyl iodide or methanethiol in the presence of a base (e.g., K₂CO₃) .

- Step 3: Purification by column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) and recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in hexane/ethyl acetate 1:1).

Basic: How can spectroscopic and crystallographic methods confirm the compound’s structural integrity?

Methodological Answer:

- NMR: Use ¹H/¹³C NMR to verify substituents:

- X-ray Crystallography: Co-crystallize the compound in a monoclinic system (e.g., P2₁/c space group) using slow evaporation of an ethanol solution. Refinement parameters (R factor <0.05) confirm bond lengths and angles (e.g., C–S bond: ~1.8 Å) .

Advanced: How to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?

Methodological Answer:

Contradictions may arise from:

- Experimental Variability: Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). For cytotoxicity, use MTT assays with triplicate runs and IC₅₀ calculations .

- Impurity Interference: Characterize impurities via HPLC-MS (C18 column, 0.1% formic acid/ACN gradient). Compare batch-to-batch purity (>98%) to rule out artifacts .

- Structural Confirmation: Re-validate active samples with single-crystal X-ray diffraction to exclude isomerism or degradation .

Advanced: What computational strategies predict the compound’s reactivity and binding modes?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilic sites (e.g., methylthio group’s susceptibility to oxidation) .

- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450). Focus on triazole and furan moieties for hydrogen bonding and π-π stacking .

- MD Simulations: Run 100 ns trajectories in GROMACS to evaluate stability in lipid bilayers, critical for membrane permeability studies .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritation .

- First Aid: In case of skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) to prevent sulfoxide formation .

Advanced: How to design experiments elucidating the methylthio group’s role in bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs replacing -SMe with -SO₂Me, -SH, or -OMe. Compare IC₅₀ values in enzyme inhibition assays .

- Metabolic Profiling: Incubate the compound with liver microsomes (human/rat). Use LC-MS to detect sulfoxide/sulfone metabolites, indicating oxidative metabolism .

- Isotopic Labeling: Introduce ³⁴S in the methylthio group. Track metabolic fate via radio-TLC or MALDI-TOF .

Basic: What are common synthetic impurities, and how are they characterized?

Methodological Answer:

- Impurity 1: Des-methylthio derivative (absence of -SMe group). Detect via HRMS (Δm/z = +46.005 Da for -SH vs. -SMe) .

- Impurity 2: Oxidized sulfoxide (R-SO-Me). Identify by ¹H NMR (δ 2.7–3.0 ppm for -SO-Me) .

- Mitigation: Optimize reaction stoichiometry (1.2 eq methyl iodide) and purge with nitrogen to prevent oxidation .

Advanced: How to evaluate the compound’s potential as a fluorescent probe?

Methodological Answer:

- Fluorescence Spectroscopy: Measure excitation/emission spectra (λex = 280 nm, λem = 350–450 nm) in PBS. Compare quantum yield with standard probes (e.g., fluorescein) .

- Solvatochromism: Test in solvents of varying polarity (hexane → DMSO). A red shift indicates intramolecular charge transfer involving the triazole ring .

- Cell Imaging: Incubate with HeLa cells (1–10 µM, 30 min). Use confocal microscopy (405 nm laser) to localize fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.